3-Fluoro-N-(4-nitrophenyl)benzamide (CAS: 347-62-6): Structural Profiling, Synthetic Methodologies, and Pharmacological Applications
3-Fluoro-N-(4-nitrophenyl)benzamide (CAS: 347-62-6): Structural Profiling, Synthetic Methodologies, and Pharmacological Applications
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Drug Development Professionals, and Biophysical Researchers
Executive Summary
3-Fluoro-N-(4-nitrophenyl)benzamide is a synthetic, disubstituted benzamide derivative that serves as a highly versatile scaffold in contemporary medicinal chemistry and drug discovery[1]. Characterized by a 3-fluorobenzoyl core linked via an amide bond to a 4-nitroaniline moiety, this compound leverages specific electron-withdrawing groups to modulate lipophilicity, metabolic stability, and intermolecular hydrogen bonding[2]. It is primarily utilized in hit-identification campaigns targeting the Hedgehog (Hh) signaling pathway, protein aggregation interference (e.g., alpha-synuclein), and antiprotozoal DNA-binding applications[1].
This technical guide provides an in-depth analysis of its physicochemical properties, validated synthetic workflows, and biophysical assay protocols, emphasizing the mechanistic causality behind each experimental step.
Physicochemical & Structural Profiling
The strategic placement of halogens and nitro groups on the benzamide scaffold drastically alters the molecule's electronic landscape. The fluorine atom at the 3-position enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation, while the highly electron-withdrawing para-nitro group decreases the basicity of the aniline nitrogen, impacting the overall hydrogen-bond donor capacity of the central amide[2].
Quantitative Data Summary
| Property | Specification |
| Chemical Name | 3-fluoro-N-(4-nitrophenyl)benzamide |
| CAS Number | 347-62-6[1] |
| Molecular Formula | C₁₃H₉FN₂O₃[1] |
| Molecular Weight | 260.22 g/mol [1] |
| InChI Key | NFUABZLMIRUOQZ-UHFFFAOYSA-N[1] |
| Key Structural Motifs | 3-fluorobenzoyl ring, 4-nitroaniline moiety[2] |
| Primary Applications | SMO receptor inhibition, Alpha-synuclein anti-fibrillization[1] |
Retrosynthetic Analysis & Synthetic Workflows
A retrosynthetic dissection of the 3-fluoro-N-(4-nitrophenyl)benzamide core logically breaks the molecule at the central amide C-N bond[1]. This primary disconnection yields a 3-fluorobenzoyl electrophile equivalent and a 4-nitroaniline nucleophile equivalent. Due to the strong electron-withdrawing nature of the nitro group, 4-nitroaniline is a remarkably poor nucleophile. Therefore, standard coupling conditions must be heavily optimized using highly reactive intermediates, such as an OBt-active ester generated via EDC/HOBt[1].
Fig 1. Synthetic workflow for 3-fluoro-N-(4-nitrophenyl)benzamide via EDC/HOBt coupling.
Experimental Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This protocol is engineered to overcome the poor nucleophilicity of deactivated anilines.
Reagents: 3-fluorobenzoic acid (1.0 eq), 4-nitroaniline (1.1 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
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Activation: Dissolve 3-fluorobenzoic acid and HOBt in anhydrous DCM under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical; water will compete as a nucleophile, hydrolyzing the highly reactive OBt-ester back to the starting carboxylic acid.
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Ester Formation: Add EDC·HCl and stir at 0°C for 30 minutes. Causality: EDC activates the carboxyl group, and HOBt rapidly attacks to form a stable, yet highly reactive, OBt-active ester, preventing unwanted side reactions.
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Nucleophilic Addition: Add 4-nitroaniline followed by dropwise addition of DIPEA. Allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC, ensuring the aniline remains unprotonated and available for nucleophilic attack.
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Aqueous Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: The 1M HCl wash partitions unreacted 4-nitroaniline and the water-soluble EDC-urea byproduct into the aqueous phase. The NaHCO₃ wash removes unreacted 3-fluorobenzoic acid and HOBt.
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Validation Checkpoint (Self-Validating System): Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The product will elute as a distinct, higher Rf spot due to the loss of the polar primary amine. Confirm identity via LC-MS (ESI+); monitor for the [M+H]+ peak at m/z 261.22.
Pharmacological Modalities & Target Engagement
Benzamide derivatives featuring disubstituted aromatic patterns are privileged scaffolds in medicinal chemistry[1]. 3-fluoro-N-(4-nitrophenyl)benzamide demonstrates significant utility across several distinct biological domains:
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Hedgehog (Hh) Signaling Inhibition: Analogous benzamide structures act as potent inhibitors of the Hedgehog signaling pathway by allosterically targeting the Smoothened (SMO) receptor, a G-protein-coupled receptor-like protein critical in driving oncogenic transcription[2].
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Protein Aggregation Interference: The nitro-aromatic moiety is a recognized pharmacophore for disrupting the fibrillization of intrinsically disordered proteins, specifically alpha-synuclein, the primary constituent of Lewy bodies in Parkinson's disease[1].
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Antiprotozoal Activity: Structurally related bis(arylimidamides) exhibit strong binding affinities to AT-rich minor grooves in the kinetoplast DNA of Trypanosoma brucei and Leishmania donovani[1].
Fig 2. Mechanism of Smoothened (SMO) receptor antagonism by benzamide derivatives.
Biophysical Evaluation Assays
To evaluate the compound's efficacy in interfering with protein aggregation (e.g., alpha-synuclein), a highly controlled biophysical assay is required. The industry standard is the Thioflavin T (ThT) fluorescence assay ().
Experimental Protocol 2: Alpha-Synuclein Fibrillization Kinetics Assay
This protocol utilizes ThT, a molecular rotor whose fluorescence is quenched in solution but increases exponentially upon binding to the cross-β sheet architecture of amyloid fibrils.
Reagents: Recombinant monomeric alpha-synuclein (50 µM), Thioflavin T (20 µM), PBS buffer (pH 7.4, 0.01% NaN₃), 3-fluoro-N-(4-nitrophenyl)benzamide (10 µM in DMSO).
Step-by-Step Methodology:
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Preparation: Dilute monomeric alpha-synuclein in PBS buffer. Add the ThT solution. Causality: NaN₃ is included in the buffer to prevent microbial growth during the extended 72-hour incubation period at physiological temperatures.
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Compound Introduction: Add the benzamide compound to the test wells. Ensure the final DMSO concentration remains below 1% (v/v). Causality: DMSO concentrations exceeding 1% can induce solvent-mediated protein denaturation or artificially alter aggregation kinetics, invalidating the assay.
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Incubation & Reading: Plate the mixture in a black, clear-bottom 96-well microplate. Incubate at 37°C with continuous orbital shaking (300 rpm). Read fluorescence (Ex: 440 nm, Em: 482 nm) every 30 minutes for 72 hours. Causality: Black walls prevent well-to-well optical cross-talk. Continuous shaking introduces shear forces that fragment existing micro-fibrils into new "seeds," accelerating the kinetic lag phase and ensuring the assay completes within a practical window.
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Validation Checkpoint (Self-Validating System): Include a vehicle control (1% DMSO) to establish baseline aggregation kinetics, and a known aggregation inhibitor (e.g., Baicalein) as a positive control. The system is validated if the vehicle control reaches maximum fluorescence ( Fmax ) within 48 hours and the positive control demonstrates >50% suppression of Fmax .
References
- Benchchem. "3-fluoro-N-(4-nitrophenyl)benzamide | 347-62-6". Benchchem Product Catalog.
- Benchchem (Alternative Entry). "3-fluoro-N-(4-nitrophenyl)benzamide". Benchchem Product Catalog.
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Giehm, L., & Otzen, D. E. (2010). Strategies to increase the reproducibility of protein fibrillization in plate reader assays. Analytical Biochemistry, 400(2), 270-281. URL:[Link]
